molecular formula C7H4ClNS B3140348 4-Chlorothieno[2,3-C]pyridine CAS No. 477874-92-3

4-Chlorothieno[2,3-C]pyridine

Cat. No. B3140348
CAS RN: 477874-92-3
M. Wt: 169.63 g/mol
InChI Key: TZJPQRUHOWOSFF-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-C]pyridine is a chemical compound with the molecular formula C7H4ClNS and a molecular weight of 169.63 . It is also known by other names such as 4-chlorothieno 3,2-c pyridine, 4-chlorothieno 3,2-c-pyridine, thieno 3,2-c pyridine, 4-chloro, 4-chloro-thieno 3,2-c pyridine, and others .


Molecular Structure Analysis

The molecular structure of 4-Chlorothieno[2,3-C]pyridine can be represented by the SMILES string ClC1=C2C=CSC2=CC=N1 . The InChI key for this compound is VFPFMOXMHVQFNR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chlorothieno[2,3-C]pyridine is a solid substance with a melting point range of 97-102 °C . Its empirical formula is C7H4ClNS .

Scientific Research Applications

Materials Science and Surface Modification

Surface-functionalized materials play a crucial role in various applications. Researchers investigate the use of 4-Chlorothieno[2,3-C]pyridine as a surface modifier for enhancing adhesion, wettability, and corrosion resistance. By grafting this compound onto surfaces, they aim to improve material properties.

For further details, you can find information about 4-Chlorothieno[2,3-C]pyridine on Sigma-Aldrich’s website . Additionally, studies related to its synthesis and properties are available in scientific literature .

Safety and Hazards

4-Chlorothieno[2,3-C]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-chlorothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJPQRUHOWOSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=CC(=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[2,3-C]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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